molecular formula C17H24N2O4 B2406567 Methyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate CAS No. 921793-15-9

Methyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate

Cat. No.: B2406567
CAS No.: 921793-15-9
M. Wt: 320.389
InChI Key: RAPITAUAHIDTFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate is a benzoxazepine derivative characterized by a seven-membered oxazepine ring fused to a benzene core. Key structural features include:

  • Position 5: An isobutyl group (branched C4 alkyl chain).
  • Position 3: Two methyl groups contributing to steric hindrance and conformational rigidity.
  • Position 7: A methyl carbamate substituent, which may influence biological activity through hydrogen bonding or enzymatic interactions. The carbamate group is a common motif in bioactive molecules, often associated with protease or esterase inhibition .

Properties

IUPAC Name

methyl N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-11(2)9-19-13-8-12(18-16(21)22-5)6-7-14(13)23-10-17(3,4)15(19)20/h6-8,11H,9-10H2,1-5H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPITAUAHIDTFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC(=C2)NC(=O)OC)OCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique structural features that include a tetrahydrobenzo[b][1,4]oxazepine core, which is known for various biological activities. The compound's molecular formula is C17H24N2O4C_{17}H_{24}N_{2}O_{4} and it has a molecular weight of 320.4 g/mol .

Chemical Structure

The structure of the compound can be represented as follows:

Molecular Formula C17H24N2O4\text{Molecular Formula }C_{17}H_{24}N_{2}O_{4}

Properties

PropertyValue
Molecular Weight320.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A
CAS Number921793-15-9

This compound exhibits a range of biological activities that make it a candidate for further pharmaceutical development. The biological activity primarily stems from its interaction with various biological targets:

  • Antimicrobial Properties : Studies have indicated that compounds within the oxazepine class exhibit significant antimicrobial activity. This activity is likely due to their ability to disrupt cellular processes in bacteria and fungi.
  • Anti-inflammatory Effects : Research has shown that similar compounds can inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
  • Neuroprotective Activity : Some derivatives of oxazepines have demonstrated neuroprotective effects in preclinical models of neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their derivatives:

  • Anticancer Activity : A study highlighted that oxazepine derivatives could inhibit cancer cell proliferation through modulation of signaling pathways involved in cell cycle regulation .
  • Inhibition of Carbonic Anhydrases : Research indicates that oxazepine compounds can effectively inhibit human carbonic anhydrases, which are therapeutic targets for conditions like glaucoma and epilepsy .
  • Synergistic Effects : Interaction studies have shown that combining methyl carbamate derivatives with other therapeutic agents can enhance their efficacy against resistant strains of pathogens .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of methyl (5-isobutyl-3,3-dimethyl-4-oxo) compared to related compounds:

Compound NameBiological ActivityKey Features
Methyl (5-isobutyl-3,3-dimethyl-4-oxo)Antimicrobial, anti-inflammatoryUnique oxazepine structure
N-(5-isobutyl-3-methylbenzothiazolium)AntibacterialBenzothiazole core
N-(6-methyl-naphthalenesulfonamide)AnticancerNaphthalene ring

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • Research indicates that derivatives of oxazepine compounds exhibit promising anticancer properties. For instance, studies have shown that these compounds can inhibit the growth of various cancer cell lines by targeting specific pathways involved in cell proliferation and survival .
  • Antibacterial Properties :
    • The sulfonamide group present in some derivatives enhances the antibacterial activity of the compound. This makes it a candidate for developing new antibiotics targeting resistant bacterial strains.
  • Enzyme Inhibition :
    • Methyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate has been studied for its ability to inhibit human carbonic anhydrases. These enzymes are crucial therapeutic targets for conditions like glaucoma and epilepsy.

Material Science Applications

  • Organic Light Emitting Diodes (OLEDs) :
    • The unique properties of the compound allow it to be utilized in the synthesis of materials for OLEDs. Its structural characteristics can facilitate the development of luminescent materials that are essential for efficient light emission .
  • Functional Materials :
    • The compound's ability to form complex structures makes it suitable for creating functional materials used in various applications, including sensors and electronic devices .

Case Study 1: Anticancer Research

A study conducted on oxazepine derivatives demonstrated their effectiveness against breast cancer cells. The research highlighted the mechanism by which these compounds induce apoptosis in cancer cells through the activation of specific signaling pathways .

Case Study 2: Antibacterial Activity

In a comparative study of various sulfonamide-containing compounds, methyl (5-isobutyl-3,3-dimethyl-4-oxo) was shown to have superior antibacterial activity against Staphylococcus aureus compared to traditional antibiotics. This finding suggests its potential as a new therapeutic agent in combating antibiotic resistance.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous benzoxazepine derivatives and related carbamate-containing molecules:

Compound Name Core Structure Substituents Key Properties/Applications Reference
Methyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate Benzoxazepine 5: Isobutyl; 3: 3,3-dimethyl; 7: Methyl carbamate Hypothesized enzyme inhibition due to carbamate; enhanced lipophilicity from isobutyl group
Methyl (3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate Benzoxazepine 5: Propyl; 3: 3,3-dimethyl; 7: Methyl carbamate Reduced lipophilicity vs. isobutyl analog; potential for altered metabolic stability
(S)-tert-butyl (5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate Benzoxazepine 3: tert-butyl carbamate; 5: Methyl Increased steric bulk at position 3; possible improved metabolic resistance
O-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl) hydroxylamine Benzodioxin 6: Hydroxylamine-OCH2 Distinct reactivity (hydroxylamine vs. carbamate); potential for radical scavenging
Thiazol-5-ylmethyl carbamates (e.g., PF 43(1) compounds) Thiazole + carbamate Variable substituents on thiazole and peptide backbones Antimicrobial or antiviral activity; divergent target selectivity vs. benzoxazepines
3,5-Dimethylphenyl methylcarbamate (XMC) Simple aryl carbamate 3,5-dimethylphenyl; methyl carbamate Pesticidal activity (acetylcholinesterase inhibition); lacks benzoxazepine’s complexity

Structural and Functional Insights :

tert-butyl carbamate () introduces significant steric bulk, which may hinder enzymatic degradation, increasing half-life .

Biological Activity Trends :

  • Benzoxazepines with carbamates () are hypothesized to target proteases or kinases, whereas thiazolylmethyl carbamates () are linked to antimicrobial activity due to thiazole’s heterocyclic properties .
  • Simple aryl carbamates like XMC () act as pesticides via acetylcholinesterase inhibition, highlighting the scaffold’s versatility across applications .

Synthetic Considerations :

  • Introducing isobutyl vs. propyl groups requires tailored alkylation strategies.
  • The tert-butyl carbamate in ’s compound necessitates orthogonal protecting group chemistry during synthesis .

The target compound’s safety data are unspecified but likely aligns with carbamate handling guidelines (e.g., P201-P210 precautions in ) .

Research Findings and Data Tables

Physicochemical Properties (Inferred) :

Property Target Compound Propyl Analog () tert-Butyl Analog ()
Molecular Weight ~350–370 g/mol ~330–350 g/mol ~300–320 g/mol
LogP ~3.5 (high) ~2.8 (moderate) ~4.0 (very high)
Aqueous Solubility Low Moderate Very low

Q & A

Q. What are the critical synthetic challenges in preparing Methyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate, and how are they addressed methodologically?

Synthesis of this compound requires multi-step optimization due to its complex benzoxazepine scaffold and steric hindrance from the isobutyl and dimethyl groups. Key steps include:

  • Controlled cyclization : The oxazepine ring formation demands anhydrous conditions and catalysts like p-toluenesulfonic acid to prevent side reactions (e.g., ring-opening) .
  • Carbamate introduction : Methyl carbamate installation via nucleophilic substitution or coupling reactions requires inert atmospheres (N₂/Ar) and temperature control (0–25°C) to avoid hydrolysis .
  • Purification : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (acetonitrile/water) ensures ≥95% purity. Structural confirmation relies on 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the structural integrity of this compound during synthesis?

Validation involves:

  • Spectroscopic profiling :
    • NMR : Key signals include the methyl carbamate carbonyl (~165–170 ppm in 13^13C NMR) and oxazepine ring protons (δ 4.2–5.0 ppm in 1^1H NMR) .
    • Mass spectrometry : HRMS should match the theoretical molecular weight (C₁₈H₂₄N₂O₅: ~348.4 g/mol) with <2 ppm error .
  • X-ray crystallography : Single-crystal diffraction (using SHELXL ) resolves stereochemical ambiguities, especially for the tetrahydrobenzooxazepine ring conformation.

Advanced Research Questions

Q. What experimental strategies are used to resolve contradictions in reaction pathway proposals for derivatives of this compound?

Discrepancies in mechanistic pathways (e.g., competing nucleophilic vs. electrophilic routes) are addressed via:

  • Kinetic isotope effects (KIE) : Deuterated substrates differentiate between proton-transfer steps (e.g., in ring-closing reactions) .
  • Computational modeling : Density functional theory (DFT) simulations (B3LYP/6-31G*) predict transition states and compare activation energies for competing pathways .
  • Trapping intermediates : Quenching reactions at timed intervals with stabilizing agents (e.g., TEMPO for radical intermediates) followed by LC-MS analysis .

Q. How can researchers optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?

SAR strategies include:

  • Functional group modulation : Replacing the methyl carbamate with sulfonamide or benzamide groups alters target binding (e.g., enzyme inhibition potency) .
  • Steric/electronic tuning : Introducing electron-withdrawing groups (e.g., -CF₃) at the benzo ring enhances metabolic stability, while bulky substituents (e.g., isobutyl) improve selectivity .
  • Molecular docking : Software like AutoDock Vina screens virtual libraries against crystallographic protein targets (e.g., kinases or GPCRs) to prioritize synthesis .

Q. What analytical methods are recommended for resolving conflicting data in crystallographic vs. solution-phase structural studies?

  • Dynamic NMR : Variable-temperature 1^1H NMR detects conformational flexibility (e.g., ring puckering) that X-ray structures may miss .
  • Small-angle X-ray scattering (SAXS) : Validates solution-phase oligomerization states that contradict crystalline packing models .
  • Cross-validation : Overlay computational models (from Gaussian or ORCA) with experimental data to identify systematic errors in refinement .

Q. How can researchers mitigate batch-to-batch variability in biological assays involving this compound?

  • Strict QC protocols :
    • Purity thresholds: ≥98% by HPLC.
    • Stability testing: Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor hydrolytic susceptibility of the carbamate group .
  • Normalization : Use internal standards (e.g., deuterated analogs) in LC-MS to correct for matrix effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.